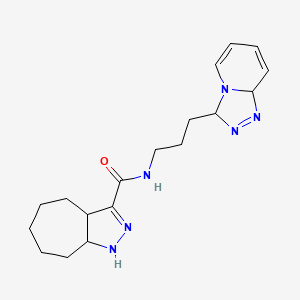

KRAS G12D inhibitor 20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26N6O |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-[3-(3,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3a,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H26N6O/c25-18(17-13-7-2-1-3-8-14(13)20-23-17)19-11-6-10-16-22-21-15-9-4-5-12-24(15)16/h4-5,9,12-16,20H,1-3,6-8,10-11H2,(H,19,25) |

InChI Key |

KXORVSMEEVZOOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(CC1)NN=C2C(=O)NCCCC3N=NC4N3C=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of KRAS G12D Inhibition: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms, Experimental Evaluation, and Therapeutic Landscape of Inhibitors Targeting the Notorious KRAS G12D Oncoprotein.

The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy. This mutation, prevalent in pancreatic, colorectal, and lung cancers, locks the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival. However, recent breakthroughs in drug discovery have led to the development of potent and selective KRAS G12D inhibitors, heralding a new era of targeted therapy. This technical guide provides a comprehensive overview of the mechanism of action of these inhibitors, intended for researchers, scientists, and drug development professionals.

The KRAS G12D Oncoprotein: A Persistent Driver of Cancer

Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP, thus turning the signal off.

The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis. This results in an accumulation of the active KRAS-GTP complex, leading to the persistent activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling cascades.[1] These pathways are critical for cell proliferation, survival, and differentiation, and their sustained activation is a hallmark of many cancers.[2]

Mechanism of Action: How KRAS G12D Inhibitors Work

KRAS G12D inhibitors are a novel class of small molecules designed to specifically target the mutant protein. Unlike early attempts to target KRAS, which were largely unsuccessful due to the protein's smooth surface and high affinity for GTP, these new inhibitors exploit a cryptic allosteric pocket known as the Switch-II pocket (SII-P).

The primary mechanism of action for most current KRAS G12D inhibitors, such as MRTX1133 and BI-2852, is non-covalent binding to the Switch-II pocket .[3][4] This binding can occur in both the GDP-bound (inactive) and, for some inhibitors, the GTP-bound (active) states of KRAS G12D.[3][5]

By occupying the Switch-II pocket, these inhibitors achieve their therapeutic effect through several key mechanisms:

-

Inhibition of GEF-mediated Nucleotide Exchange: The binding of the inhibitor to the GDP-bound state of KRAS G12D stabilizes this inactive conformation, preventing the interaction with GEFs like SOS1. This blockade of nucleotide exchange effectively traps KRAS in its "off" state.[6]

-

Disruption of Effector Protein Binding: Even when bound to the GTP-state, some inhibitors can allosterically alter the conformation of the Switch-I and Switch-II regions, which are crucial for the interaction with downstream effector proteins like RAF and PI3K. This disruption prevents the propagation of oncogenic signals.

-

Induction of a Non-functional Dimer: In the case of BI-2852, it has been shown to induce the formation of a non-functional KRAS dimer, which further contributes to its inhibitory activity.[7][8]

It is important to note that while some inhibitors, like members of the TH-Z8 series, are designed to form a salt bridge with the mutant Asp12 residue, the predominant strategy for currently leading clinical candidates is non-covalent allosteric inhibition.[9]

Key KRAS G12D Inhibitors and Their Properties

Several KRAS G12D inhibitors are currently in preclinical and clinical development. The table below summarizes the quantitative data for some of the most prominent examples.

| Inhibitor | Target(s) | Binding Mechanism | Dissociation Constant (KD) | IC50 (Cell Viability) | Clinical Trial Identifier |

| MRTX1133 | KRAS G12D | Non-covalent, Switch-II pocket | ~0.2 pM (to GDP-loaded KRAS G12D)[10] | ~5 nM (median in KRAS G12D-mutant cell lines)[10][11] | NCT05737706[12] |

| BI-2852 | Pan-KRAS (including G12D) | Non-covalent, Switch I/II pocket | 740 nM (to GTP-bound KRAS G12D)[7][13] | Low micromolar range[4] | N/A |

| KRB-456 | KRAS G12D, G12V, WT | Allosteric, Switch-I/II pocket | 247 nM (to KRAS G12D) | Not reported | N/A |

| HRS-4642 | KRAS G12D | Non-covalent | 21-fold lower than KRAS G12C and 17-fold lower than WT KRAS[10] | Not reported | NCT05533463, NCT06385678[7][10] |

| BI 3706674 | Pan-KRAS (including G12D, G12V) | Non-covalent, GDP-bound state | Not reported | IC50 of 1.5 nM for GDP-KRAS G12D interaction with SOS[4][14] | NCT04699188[15] |

| QTX3034 | Multi-KRAS (G12D-preferring) | Non-covalent, GDP-bound state | Subnanomolar affinities[16] | Not reported | NCT06227377[16][17] |

| JDQ443 | KRAS G12C | Covalent, Switch-II pocket | N/A | Not reported for G12D | N/A for G12D |

Note: Data for JDQ443 is provided for context as a prominent KRAS inhibitor, though it targets the G12C variant.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of KRAS G12D inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

References

- 1. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. mednexus.org [mednexus.org]

- 12. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]

- 14. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Quanta Therapeutics Announces First Clinical Data [globenewswire.com]

The Allosteric Landscape of KRAS G12D: A Technical Guide to Inhibitor Binding Pocket Characterization

For Researchers, Scientists, and Drug Development Professionals

The KRAS proto-oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being a prevalent and challenging therapeutic target. The development of inhibitors that directly target KRAS G12D has been a significant breakthrough in oncology. This technical guide provides an in-depth characterization of the KRAS G12D inhibitor binding pocket, offering a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics against this formidable cancer driver.

The KRAS G12D Inhibitor Binding Pocket: A Susceptible Allosteric Site

The primary binding site for current KRAS G12D inhibitors is an allosteric pocket located beneath the flexible Switch II loop, often referred to as the Switch II Pocket (S-IIP).[1][2] This pocket is not readily apparent in the inactive, GDP-bound state of wild-type KRAS but can be induced and stabilized by the binding of small molecule inhibitors. The G12D mutation, which substitutes a small, nonpolar glycine with a larger, negatively charged aspartic acid, plays a crucial role in the formation and accessibility of this pocket.

Key Features of the KRAS G12D Binding Pocket:

-

Location: The S-IIP is a cryptic pocket situated between the Switch II region (residues 60-76) and the α3 helix of the KRAS protein.[3]

-

Role of Aspartate-12 (D12): The carboxylate side chain of the mutated aspartic acid at position 12 is a key interaction point for many selective KRAS G12D inhibitors. Inhibitors can form direct or water-mediated hydrogen bonds, or even salt bridges with D12, contributing significantly to binding affinity and selectivity.[4][5]

-

Conformational Plasticity: The Switch II region is highly dynamic, and inhibitor binding stabilizes a specific conformation of this loop, effectively locking the protein in an inactive state.[1] This conformational rigidification extends beyond the immediate binding pocket, affecting the nucleotide-binding regions and preventing the interaction with downstream effector proteins like RAF.[6]

-

His95 as a Key Residue: Histidine 95, located within the S-IIP, is another critical residue for inhibitor binding and selectivity. It can form hydrogen bonds or other non-covalent interactions with inhibitors, further anchoring them in the pocket.[7]

Quantitative Analysis of Inhibitor Binding

The characterization of KRAS G12D inhibitors relies on a suite of biophysical and biochemical assays to quantify their binding affinity and inhibitory potency. The data below summarizes the performance of several notable KRAS G12D inhibitors.

| Inhibitor | Assay Type | Target | Kd (nM) | IC50 (nM) | Cell Line | Reference |

| MRTX1133 | Biochemical HTRF | KRAS G12D (GDP-bound) | <2 | [8] | ||

| Biochemical Assay | KRAS G12D | 0.4 | [9] | |||

| Cell Viability | AGS (KRAS G12D) | 6 | [10] | |||

| pERK Inhibition | AGS (KRAS G12D) | 1-10 | [10] | |||

| TH-Z827 | ITC | KRAS G12D | [4] | |||

| Cell Viability | PANC-1 (KRAS G12D) | 4400 | [4] | |||

| Cell Viability | Panc 04.03 (KRAS G12D) | 4700 | [4] | |||

| TH-Z835 | ITC | KRAS G12D | [4] | |||

| Hit Compound 3 | MST | KRAS G12D | 0.13-0.98 | [11] | ||

| Cell Viability | Panc 04.03 (KRAS G12D) | 43.8 | [11] | |||

| Compounds 22 & 28 | HTRF | RAF-RAS Interaction | 0.48-1.19 | [12] | ||

| Cell Viability | AsPc-1 & AGS (KRAS G12D) | 0.3-1.6 | [12] |

Experimental Protocols for Inhibitor Characterization

A robust and reproducible experimental workflow is critical for the accurate characterization of KRAS G12D inhibitors. The following are detailed protocols for key assays.

Protein Expression and Purification of KRAS G12D

-

Construct Generation: The gene encoding human KRAS G12D (residues 1-169) is cloned into a suitable expression vector, such as pET28a, often with an N-terminal polyhistidine tag for purification.

-

Protein Expression: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of culture medium. Protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16°C) for an extended period (e.g., 24 hours) to enhance protein solubility.

-

Cell Lysis and Affinity Chromatography: The bacterial cells are harvested by centrifugation and lysed. The recombinant KRAS G12D protein is purified from the cell lysate using a nickel-charged immobilized metal affinity chromatography (IMAC) column (e.g., HisTrap HP).

-

Tag Removal and Further Purification: The polyhistidine tag is cleaved using a specific protease (e.g., TEV protease). The protein is then further purified to homogeneity using additional chromatography steps, such as size-exclusion chromatography.[13]

SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS G12D, which is a key step in its activation.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 1X assay buffer containing 1 mM DTT.

-

Inhibitor Dilution: Prepare a 10-fold concentrated serial dilution of the test compound.

-

SOS1 Solution: Dilute recombinant human SOS1 protein to the desired concentration in 1X assay buffer with DTT.

-

KRAS G12D Solution: Dilute GDP-loaded, Tag2-labeled KRAS G12D protein to the desired concentration in 1X assay buffer with DTT.

-

Dye Solution: Prepare a mixture of Terbium-labeled anti-Tag2 antibody and fluorescence-labeled GTP in 1X assay buffer with DTT.

-

-

Assay Procedure (384-well plate format):

-

To each well, add the diluted SOS1 solution (or buffer for negative control).

-

Add the diluted inhibitor solution to the test wells and inhibitor solvent to the control wells.

-

Optionally, incubate at room temperature for 30 minutes.

-

Add the diluted KRAS G12D solution to all wells.

-

Add the dye solution to all wells to initiate the reaction.

-

Incubate the plate at room temperature for 20-30 minutes.

-

-

Data Acquisition:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.

-

Read the emission at 620 nm (donor) and 665 nm (acceptor) with an excitation wavelength of 340 nm.

-

The ratio of the acceptor to donor fluorescence is calculated and used to determine the extent of nucleotide exchange and the inhibitory effect of the compound.[14]

-

KRAS G12D - cRAF Binding Assay (TR-FRET)

This assay assesses the ability of an inhibitor to disrupt the interaction between activated KRAS G12D and its downstream effector, cRAF.

-

Reagent Preparation:

-

Binding Buffer: Prepare a binding buffer containing 1 mM DTT.

-

Inhibitor Dilution: Prepare a 10-fold concentrated serial dilution of the test compound.

-

cRAF Solution: Dilute the Ras binding domain (RBD) of cRAF protein in binding buffer.

-

KRAS G12D Solution: Dilute GppNHp-loaded (a non-hydrolyzable GTP analog), Tag2-labeled KRAS G12D protein in binding buffer.

-

Dye Solution: Prepare a mixture of Terbium-labeled anti-Tag2 antibody and fluorescence-labeled anti-Tag1 antibody (for Tag1-labeled cRAF) in binding buffer.

-

-

Assay Procedure (384-well plate format):

-

To each well, add the diluted cRAF solution (or buffer for negative control).

-

Add the diluted inhibitor solution to the test wells and inhibitor solvent to the control wells.

-

Optionally, incubate at room temperature for 30 minutes.

-

Add the diluted KRAS G12D solution to all wells.

-

Add the dye solution to all wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the TR-FRET signal as described in the nucleotide exchange assay protocol.

-

A decrease in the FRET ratio indicates disruption of the KRAS G12D-cRAF interaction.[4]

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of KRAS G12D inhibitors on the proliferation of cancer cells harboring the G12D mutation.

-

Cell Culture: Seed a human pancreatic cancer cell line with a KRAS G12D mutation (e.g., Panc 04.03) in 96-well plates at a density of 2.4 x 104 cells per well.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the inhibitor.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Remove the supernatant and add 100 µL of MTT solution (0.5 mg/mL) to each well.

-

Formazan Solubilization: Incubate for 4 hours at 37°C. Then, discard the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11]

Visualizing the KRAS G12D Landscape: Signaling, Workflows, and Inhibition

The following diagrams, generated using the DOT language, illustrate key aspects of KRAS G12D biology and the process of inhibitor characterization.

Caption: The KRAS G12D signaling pathway, illustrating its activation and downstream effector pathways.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aurorabiolabs.com [aurorabiolabs.com]

Downstream Signaling Pathways Affected by KRAS G12D Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, is a critical driver in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The development of specific KRAS G12D inhibitors represents a major advancement in targeted cancer therapy. This guide provides a detailed overview of the downstream signaling pathways modulated by these inhibitors, quantitative data on their effects, and comprehensive experimental protocols for their study.

Core Signaling Pathways Modulated by KRAS G12D Inhibition

The KRAS protein, a small GTPase, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to the persistent activation of downstream pro-proliferative and survival pathways.[1] KRAS G12D inhibitors are designed to specifically bind to the mutant protein, blocking its activity and consequently attenuating these downstream signals.

The two primary signaling cascades downstream of KRAS are the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[2]

The RAF-MEK-ERK (MAPK) Signaling Pathway

The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Activated KRAS G12D directly recruits and activates RAF kinases (ARAF, BRAF, and CRAF) at the cell membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[2]

KRAS G12D inhibitors effectively suppress this pathway, leading to a significant reduction in the phosphorylation of both MEK and ERK.[3][4]

The PI3K-AKT-mTOR Signaling Pathway

The PI3K-AKT-mTOR pathway is another critical downstream effector of KRAS, playing a key role in cell growth, survival, and metabolism. Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K. This leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating PDK1 and AKT at the cell membrane. Activated AKT then phosphorylates a wide range of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic factors like BAD and FOXO transcription factors.[1][2]

Inhibition of KRAS G12D also leads to the downregulation of this pathway, evidenced by decreased phosphorylation of AKT and its downstream targets.[2]

Feedback Reactivation and Therapeutic Resistance

A significant challenge in the clinical application of KRAS G12D inhibitors is the development of resistance, often mediated by feedback reactivation of upstream signaling. In colorectal cancer, for instance, inhibition of KRAS G12D can lead to the feedback activation of the Epidermal Growth Factor Receptor (EGFR). This reactivation is mediated by wild-type RAS isoforms and can partially restore downstream signaling, limiting the efficacy of the inhibitor.[5][6] This highlights the potential for combination therapies that co-target KRAS G12D and feedback pathways like EGFR.[6]

Quantitative Analysis of Inhibitor Efficacy

The following tables summarize the in vitro efficacy of the KRAS G12D inhibitor MRTX1133 and the pan-KRAS inhibitor BI-2865 in various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50) of MRTX1133 in KRAS G12D Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference(s) |

| AsPC-1 | Pancreatic | G12D | 7-10 | [7] |

| SW1990 | Pancreatic | G12D | 11 | [8] |

| HPAF-II | Pancreatic | G12D | >1,000 | [5][9] |

| PANC-1 | Pancreatic | G12D | >5,000 | [5][9] |

| LS513 | Colorectal | G12D | >100 | [5][9] |

| SNU-C2B | Colorectal | G12D | >5,000 | [5] |

Table 2: In Vitro Cell Proliferation (IC50) of Pan-KRAS Inhibitor BI-2865 in KRAS Mutant Cell Lines

| Cell Line | KRAS Mutation | IC50 (nM) | Reference(s) |

| Ba/F3 | G12C | < 140 | [10] |

| Ba/F3 | G12D | < 140 | [10] |

| Ba/F3 | G12V | < 140 | [10] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Detailed Experimental Protocols

Western Blotting for Phospho-ERK (p-ERK) Analysis

This protocol is for assessing the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK1/2.

a. Cell Lysis and Protein Quantification:

-

Culture cancer cells to 70-80% confluency and treat with KRAS G12D inhibitor or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.

d. Quantification:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities using ImageJ or similar software.[5][11] Normalize the p-ERK signal to the total ERK signal for each sample.

Cell Viability Assay (CellTiter-Glo®) for IC50 Determination

This luminescent cell viability assay measures ATP levels, which correlates with the number of metabolically active cells.

a. Cell Plating:

-

Seed cancer cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

b. Compound Treatment:

-

Prepare serial dilutions of the KRAS G12D inhibitor in culture medium.

-

Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

c. Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.[12]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Measure the luminescence using a plate reader.

d. Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the normalized values against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response) in software such as GraphPad Prism.[6]

In Vivo Tumor Xenograft Studies

This protocol outlines the general procedure for assessing the anti-tumor efficacy of KRAS G12D inhibitors in a murine xenograft model.

a. Cell Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[13]

b. Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the KRAS G12D inhibitor (formulated in an appropriate vehicle) or vehicle control via the desired route (e.g., oral gavage) at the specified dose and schedule.[14]

c. Efficacy Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK).

Immunohistochemistry (IHC) for p-ERK in FFPE Tumor Sections

This protocol is for visualizing the in vivo effects of KRAS G12D inhibitors on the MAPK pathway in tumor tissues.

a. Tissue Preparation:

-

Fix excised tumors in 10% neutral buffered formalin for 24 hours.

-

Process the tissues and embed them in paraffin.

-

Cut 4-5 µm sections and mount them on charged slides.

b. Staining Procedure:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[13]

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).

-

Incubate the sections with a primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash with TBST and incubate with an HRP-conjugated secondary antibody.

-

Develop the signal with a DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections and mount with a permanent mounting medium.

c. Analysis:

-

Examine the slides under a microscope.

-

The intensity and localization of the brown staining indicate the level and cellular distribution of p-ERK.

Conclusion

The development of KRAS G12D inhibitors marks a significant breakthrough in targeting a previously "undruggable" oncogene. These inhibitors effectively suppress the primary downstream signaling pathways, the MAPK and PI3K-AKT cascades, leading to reduced cancer cell proliferation and survival. However, the emergence of resistance through mechanisms such as feedback reactivation of upstream receptors underscores the need for rational combination therapies. The experimental protocols provided in this guide offer a framework for the continued investigation of KRAS G12D inhibitors and the elucidation of mechanisms to overcome therapeutic resistance, ultimately aiming to improve clinical outcomes for patients with KRAS G12D-driven cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. ijmacr.com [ijmacr.com]

- 4. yorku.ca [yorku.ca]

- 5. bio-rad.com [bio-rad.com]

- 6. abcam.com [abcam.com]

- 7. biorxiv.org [biorxiv.org]

- 8. mednexus.org [mednexus.org]

- 9. Establishment and characterization of patient-derived xenografts [bio-protocol.org]

- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 11. youtube.com [youtube.com]

- 12. nordicbiosite.com [nordicbiosite.com]

- 13. In silico-guided sequence modifications of K-ras epitopes improve immunological outcome against G12V and G13D mutant KRAS antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

A Technical Guide to Preclinical Models for KRAS G12D Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly the G12D mutation, has long been considered an intractable target in cancer therapy. However, recent breakthroughs in the development of specific inhibitors have opened new avenues for treating KRAS G12D-driven malignancies. The successful translation of these inhibitors from the laboratory to the clinic hinges on the use of robust and predictive preclinical models. This technical guide provides an in-depth overview of the core preclinical models and methodologies used in the discovery and evaluation of KRAS G12D inhibitors.

KRAS G12D Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS recruits and activates a cascade of downstream effector proteins, primarily driving cell proliferation, survival, and differentiation through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.

Caption: KRAS G12D Signaling Cascade.

In Vitro Models for Inhibitor Screening and Characterization

In vitro assays are the first line in the discovery of KRAS G12D inhibitors, allowing for high-throughput screening and detailed biochemical and cell-based characterization.

Caption: In Vitro Screening Workflow.

Biochemical Assays

Biochemical assays utilize purified, recombinant KRAS G12D protein to directly measure the binding affinity and inhibitory activity of compounds.

| Assay Type | Principle | Typical Readout | Key Considerations |

| HTRF (Homogeneous Time-Resolved Fluorescence) | Competitive binding assay where a fluorescently labeled GTP analog competes with the test compound for binding to KRAS G12D. | Decrease in FRET signal. | High-throughput, sensitive, but can be prone to compound interference. |

| NanoBRET™ Target Engagement Assay | Measures compound binding to KRAS G12D within living cells using bioluminescence resonance energy transfer (BRET). | Decrease in BRET signal. | Provides intracellular binding affinity, more physiologically relevant.[1][2][3][4][5] |

| SPR (Surface Plasmon Resonance) | Immobilized KRAS G12D on a sensor chip detects changes in mass upon compound binding. | Change in refractive index (Resonance Units). | Provides real-time kinetics (on/off rates), label-free. |

| Nucleotide Exchange Assay | Monitors the exchange of fluorescently labeled GDP for GTP, which can be inhibited by compounds that lock KRAS in an inactive state. | Increase in fluorescence upon GTP binding.[3] | Useful for identifying inhibitors of SOS1-mediated nucleotide exchange.[3] |

Experimental Protocol: HTRF-based KRAS G12D/GTP Binding Assay

-

Reagent Preparation: Prepare assay buffer, recombinant His-tagged KRAS G12D protein, GTP-Red (a red-shifted fluorescent GTP analog), and an anti-His antibody labeled with a FRET donor (e.g., Europium cryptate).

-

Compound Dispensing: Dispense serial dilutions of test compounds into a low-volume 384-well plate.

-

Protein Addition: Add the His-tagged KRAS G12D protein to each well.

-

Detection Reagent Addition: Add a pre-mixed solution of the anti-His-Europium antibody and GTP-Red.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot against compound concentration to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a biological context, assessing its cell permeability, and its effect on downstream signaling and cell viability.

| Assay Type | Principle | Typical Readout | Key Considerations |

| Cell Viability/Proliferation (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active, viable cells. | Luminescence. | High-throughput, sensitive, provides a general measure of cytotoxicity/cytostasis.[6][7][8][9][10][11] |

| Phospho-ERK (pERK) Assay | Measures the phosphorylation level of ERK, a key downstream effector of the MAPK pathway. | ELISA, Western Blot, HTRF, or flow cytometry signal. | Direct measure of target engagement and pathway inhibition.[12] |

| Colony Formation Assay | Assesses the ability of single cells to proliferate and form colonies over an extended period. | Number and size of colonies. | Measures long-term effects on cell survival and proliferation. |

| 3D Spheroid Assays | Cells are grown in 3D cultures that mimic the tumor microenvironment more closely than 2D cultures. | Spheroid size, viability (e.g., CellTiter-Glo® 3D). | Better reflects in vivo conditions, including nutrient and oxygen gradients.[11] |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc 04.03) in an opaque-walled 96- or 384-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor and incubate for a specified period (e.g., 72 hours).

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the IC50 value.

Quantitative Data from In Vitro Studies

| Inhibitor | Assay | Cell Line (KRAS G12D) | IC50 / KD | Reference |

| MRTX1133 | pERK Inhibition | AGS | 2 nM | [13] |

| pERK Inhibition | Panel of cell lines | Median ~5 nM | [12][14] | |

| 2D Viability | AGS | 6 nM | [13][15] | |

| 2D Viability | LS513 | >100 nM | [6] | |

| 2D Viability | HPAF-II | >1,000 nM | [6] | |

| HTRF Competition | - | <2 nM | [12][14] | |

| SPR Direct Binding | - | ~0.2 pM | [14] | |

| RMC-9805 | pERK Inhibition | AsPC-1 | 23 nM | [16] |

| Cell Viability (CTG) | AsPC-1 | 17 nM | [16] | |

| HRS-4642 | Cell Viability | - | 2.329–822.2 nM | [17] |

| Binding Affinity (KD) | - | 0.083 nM | [17] | |

| BI-2865 | Cell Viability | BaF3 (overexpressing KRAS G12D) | 140 nM | [17] |

In Vivo Models for Efficacy and Pharmacodynamic Evaluation

In vivo models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of KRAS G12D inhibitors in a whole-organism setting.

Caption: In Vivo Evaluation Workflow.

Xenograft Models

Xenograft models involve the implantation of human tumor cells or tissues into immunodeficient mice.

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with KRAS G12D mutations (e.g., AsPC-1, HPAC, GP2D) are subcutaneously injected into mice. These models are reproducible and cost-effective for initial efficacy testing.

-

Patient-Derived Xenografts (PDX): Tumor fragments from a patient's cancer are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[18][19]

Experimental Protocol: Cell Line-Derived Xenograft Study

-

Cell Culture: Culture KRAS G12D mutant cells (e.g., HPAC pancreatic cancer cells) under standard conditions.

-

Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the KRAS G12D inhibitor (e.g., MRTX1133) and vehicle control according to the planned dosing schedule (e.g., intraperitoneally, twice daily).

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size).

-

Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., pERK levels).

Genetically Engineered Mouse Models (GEMMs)

GEMMs are created by introducing specific genetic alterations into the mouse germline to mimic human cancers. The KPC model (LSL-KrasG12D; LSL-Trp53R172H; Pdx1-Cre) is a widely used GEMM for pancreatic ductal adenocarcinoma (PDAC).[20] In this model, the expression of mutant KrasG12D and a mutant p53 allele is driven by the Pdx1-Cre promoter, leading to spontaneous tumor development in the pancreas within an intact immune system.[20]

Experimental Protocol: KPC Mouse Model Generation

-

Breeding: Cross mice carrying the LSL-KrasG12D allele with mice carrying the LSL-Trp53R172H and Pdx1-Cre alleles to generate KPC mice.[20][21]

-

Tumor Initiation: The Cre recombinase, expressed specifically in pancreatic progenitor cells, excises the "Lox-Stop-Lox" (LSL) cassette, leading to the expression of the mutant Kras and p53 proteins and subsequent tumor initiation.[20]

-

Tumor Monitoring: Monitor mice for signs of tumor development (e.g., weight loss, abdominal palpation). Tumor progression can be tracked using imaging techniques like high-resolution ultrasound or MRI.

-

Therapeutic Intervention: Once tumors are established, mice can be treated with KRAS G12D inhibitors to evaluate their effect on autochthonous tumors in an immunocompetent setting.

Quantitative Data from In Vivo Studies

| Inhibitor | Model | Dose and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MRTX1133 | Panc 04.03 CDX | 3 mg/kg BID (IP) | 94% TGI | [13] |

| Panc 04.03 CDX | 10 mg/kg BID (IP) | -62% regression | [13] | |

| Panc 04.03 CDX | 30 mg/kg BID (IP) | -73% regression | [13] | |

| PDAC PDX models | Not specified | >30% regression in 8 of 11 models | [12][14] | |

| RMC-9805 | PDAC PDX/CDX | Oral, single agent | Objective response in 7 of 9 models | [22] |

| NSCLC PDX | Oral, single agent | Objective response in 6 of 9 models | [22] | |

| QTX3034 | HPAC CDX | Not specified | 100% regression | [23] |

| GP2D CDX | Not specified | 100% regression | [23] |

Ex Vivo Models

Ex vivo models, using fresh tumor tissue from patients or PDX models, bridge the gap between in vitro and in vivo studies. These models maintain the cellular heterogeneity and some aspects of the tumor microenvironment.

-

Champions Oncology's KRASmut Ex Vivo Screen: This platform uses a panel of patient-derived tumor models with various KRAS mutations, including G12D, for high-throughput screening of compounds in 96- or 384-well formats.[12] The readout is typically cell viability, measured by assays like CellTiter-Glo®.[12]

Conclusion

The discovery and development of KRAS G12D inhibitors require a multi-faceted approach utilizing a suite of preclinical models. Biochemical and cell-based assays are essential for initial screening and characterization, while sophisticated in vivo models, including PDX and GEMMs, are critical for evaluating efficacy in a more clinically relevant context. The data generated from these models, when carefully interpreted, can guide the selection of promising drug candidates for clinical trials, ultimately offering new hope for patients with KRAS G12D-mutant cancers.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. NanoBRET® TE Intracellular RAS Assay [promega.com]

- 5. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OUH - Protocols [ous-research.no]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. scribd.com [scribd.com]

- 10. ch.promega.com [ch.promega.com]

- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 12. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. revmed.com [revmed.com]

- 17. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A PDX model combined with CD-DST assay to evaluate the antitumor properties of KRpep-2d and oxaliplatin in KRAS (G12D) mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. journals.biologists.com [journals.biologists.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. ascopubs.org [ascopubs.org]

The Structural Biology of KRAS G12D: A Technical Guide to Inhibitor Complexes

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, particularly with the Glycine-to-Aspartic Acid mutation at codon 12 (G12D), represents one of the most challenging and sought-after targets in oncology. The KRAS G12D mutation is highly prevalent in pancreatic, colorectal, and lung cancers, driving tumor growth and survival. For decades, KRAS was deemed "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets on its surface. However, recent breakthroughs in structural biology and innovative drug design strategies have led to the development of both covalent and non-covalent inhibitors that can effectively target this oncogenic driver.

This technical guide provides an in-depth overview of the structural biology of KRAS G12D in complex with its inhibitors. It summarizes key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows to aid researchers in the ongoing effort to develop potent and selective KRAS G12D-targeted therapies.

The KRAS Signaling Pathway

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[2] The G12D mutation impairs the ability of GAPs to bind, locking KRAS in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream pro-proliferative signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][3]

Caption: The KRAS G12D signaling pathway, highlighting the activation cycle and downstream effector pathways.

Inhibitor Classes and Binding Modes

The development of KRAS G12D inhibitors has primarily focused on two main strategies: non-covalent and covalent inhibition. These inhibitors typically target a shallow pocket between Switch I and Switch II, an area critical for effector protein binding.

-

Non-covalent Inhibitors: These molecules are designed to have high affinity and selectivity for the KRAS G12D protein.[4] They often form specific interactions, such as salt bridges with the mutant aspartate residue at position 12.[5]

-

Covalent Inhibitors: While the G12D mutation does not introduce a nucleophilic cysteine like the G12C mutation, novel chemical approaches have been developed to covalently target the aspartate residue.[6] This can be achieved through electrophiles like β-lactones or by forming a ternary complex with another protein, such as cyclophilin A, to enhance the reactivity of the aspartate.[6]

Caption: Logical relationship of KRAS G12D inhibitor classes and their binding mechanisms.

Quantitative Data for KRAS G12D Inhibitors

The following table summarizes key quantitative data for several notable KRAS G12D inhibitors. This data is critical for comparing the potency and structural characteristics of different compounds.

| Inhibitor | PDB ID | Binding Mode | Resolution (Å) | Affinity (KD) | IC50 | Assay Method | Reference |

| MRTX1133 | 7RT1 | Non-covalent | 1.27 | ~0.2 pM | <2 nM | SPR, HTRF | [7][8] |

| BI-2852 | 6GJ7 | Non-covalent | 1.67 | Nanomolar range | Low micromolar (cellular) | Not specified | [9] |

| TH-Z835 | 7EWB | Non-covalent | Not specified | Not specified | Not specified | ITC, Crystallography | [5][10] |

| RMC-9945 | Not specified | Covalent (Ternary) | Not specified | Not specified | Not specified | Crystallography, Cellular Assays | [6] |

| Zoldonrasib | Not specified | Covalent (Ternary) | Not specified | Not specified | Not specified | Crystallography, Cellular Assays | [6] |

| Compound (R)-7 | Not specified | Covalent (β-lactone) | 1.7 | Not specified | Not specified | Crystallography, Cellular Assays | [11] |

| KRpep-2d | Not specified | Peptide Inhibitor | 1.25 | Not specified | Not specified | Crystallography | [12] |

Experimental Protocols

Protein Expression and Purification of KRAS G12D

A detailed protocol for obtaining high-purity KRAS G12D is essential for structural and biophysical studies.

-

Gene Synthesis and Cloning: The human KRAS gene (residues 1-169) with the G12D mutation is synthesized and cloned into an expression vector, such as pET-21a, often with a C-terminal His-tag for purification.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 20 mM imidazole, 1 mM DTT, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer and the protein is eluted with a high-imidazole buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 250 mM imidazole).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (e.g., using a Superdex 75 column) in a final storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP).

-

Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined by UV-Vis spectroscopy at 280 nm.

X-ray Crystallography of KRAS G12D-Inhibitor Complexes

Determining the high-resolution structure of KRAS G12D in complex with an inhibitor is crucial for understanding the binding mode and for structure-based drug design.[13]

-

Complex Formation: Purified KRAS G12D is incubated with a molar excess of the inhibitor. The protein is typically loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP) or GDP.

-

Crystallization Screening: The protein-inhibitor complex is screened against a wide range of crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods.

-

Crystal Optimization: Promising crystallization hits are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known KRAS structure as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.

Cryo-Electron Microscopy (Cryo-EM)

For larger complexes or proteins that are difficult to crystallize, cryo-EM is a powerful alternative for structure determination.[14][15]

-

Sample Preparation: A purified sample of the KRAS G12D-inhibitor complex is applied to a cryo-EM grid. The grid is blotted to create a thin film of the sample and then plunge-frozen in liquid ethane.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions. A large number of images (micrographs) are collected.

-

Image Processing: Individual particle images are picked from the micrographs, aligned, and classified to generate 2D class averages. These are then used to reconstruct a 3D density map.

-

Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined.

Biophysical Binding Assays

SPR is used to measure the kinetics (kon and koff) and affinity (KD) of inhibitor binding.

-

Immobilization: Purified KRAS G12D is immobilized on an SPR sensor chip.

-

Binding Measurement: A series of concentrations of the inhibitor are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

ITC measures the heat change upon binding and can determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Sample Preparation: Purified KRAS G12D is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe.

-

Titration: The inhibitor is injected in small aliquots into the protein solution. The heat released or absorbed upon binding is measured for each injection.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of KRAS G12D inhibitors.

Caption: A typical experimental workflow for the characterization of KRAS G12D inhibitors.

Conclusion

The field of KRAS G12D inhibitor development is rapidly advancing, driven by a deeper understanding of its structural biology. The availability of high-resolution crystal and cryo-EM structures of KRAS G12D in complex with innovative inhibitors has been instrumental in this progress. The combination of structural biology with robust biophysical and cellular assays provides a powerful paradigm for the discovery and optimization of the next generation of KRAS G12D-targeted therapies. This guide serves as a foundational resource for researchers dedicated to tackling this critical oncogenic driver.

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold - PMC [pmc.ncbi.nlm.nih.gov]

KRAS G12D protein dynamics and inhibitor interaction

An In-Depth Technical Guide to KRAS G12D: Protein Dynamics and Inhibitor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The KRAS G12D Oncogene

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways.[1][2] It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[2] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of KRAS to return it to the inactive state.[1][3] When in the active GTP-bound state, KRAS interacts with and activates downstream effector proteins, such as RAF and PI3K, initiating signaling cascades that control cell proliferation, differentiation, and survival.[2][3]

The G12D mutation, a substitution of glycine with aspartate at codon 12, is one of the most frequent oncogenic mutations in the KRAS gene.[3][4] This mutation is highly prevalent in some of the most aggressive human cancers, including pancreatic ductal adenocarcinoma (approximately 45%), colorectal carcinoma, and non-small cell lung carcinoma.[3][5][6] The G12D mutation sterically hinders the binding of GAPs, which severely impairs the protein's ability to hydrolyze GTP.[1] This results in a constitutively active, GTP-bound KRAS protein that continuously drives downstream signaling pathways, leading to uncontrolled cell growth and tumor development.[1][5][7]

The Dynamic Landscape of KRAS G12D

The G12D mutation profoundly alters the structural dynamics and conformational landscape of the KRAS protein, which is central to its oncogenic function. The key dynamic regions of KRAS are Switch I (residues 30-40) and Switch II (residues 60-76), which undergo significant conformational changes between the GDP- and GTP-bound states to interact with effector proteins.[1][8]

Molecular dynamics (MD) simulations have revealed that the G12D mutation modifies the protein's flexibility and allosteric communication networks.[2][9] While some studies suggest the G12D mutant exhibits dynamics most similar to the wild-type (WT) protein compared to other G12 mutations, others indicate it increases local entropy and enhances dynamic coupling between distant residues, stabilizing the active state.[2][9] These altered dynamics shift the conformational equilibrium of the Switch regions, favoring a state that is catalytically impaired but competent for effector binding.[10] Specifically, the G12D mutation can cause a shift in the local conformations of the Switch II region and the α3-helix, leading to anti-correlated motions with other parts of the protein.[10] This unique dynamic signature distinguishes it from both WT KRAS and other mutants like G12C, presenting distinct challenges and opportunities for therapeutic intervention.[11][12]

KRAS G12D-Driven Signaling Pathways

Once constitutively activated, KRAS G12D relentlessly stimulates a network of downstream signaling cascades. The two primary pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cancer cell proliferation, survival, and metastasis.[3][13][14]

-

RAF-MEK-ERK (MAPK) Pathway: Active KRAS G12D recruits and activates RAF kinases (ARAF, BRAF, CRAF) at the cell membrane. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors that drive cell cycle progression and proliferation.[7][15]

-

PI3K-AKT-mTOR Pathway: KRAS G12D also activates phosphoinositide 3-kinase (PI3K), leading to the production of PIP3. This recruits and activates AKT, a key signaling node that promotes cell survival by inhibiting apoptosis and stimulates cell growth and metabolism through the mTOR complex.

Inhibitor Interaction with KRAS G12D

Targeting KRAS G12D has been a formidable challenge. Unlike the G12C mutation, which introduces a reactive cysteine that can be covalently targeted, the G12D mutation's aspartic acid residue requires inhibitors with high non-covalent binding affinity.[16] Recent breakthroughs have led to the development of several classes of inhibitors that specifically engage the KRAS G12D protein.

Most non-covalent inhibitors, such as the clinical candidate MRTX1133 , bind to a transient pocket on KRAS G12D located near the Switch II region (the S-II pocket).[13][17] By binding to this pocket in the GDP-bound (inactive) state, these inhibitors lock the protein in an inactive conformation, preventing its activation by GEFs and its interaction with downstream effectors.[13][17] Some inhibitors can also bind to the GTP-bound state, allosterically disrupting the conformation of the Switch regions required for effector binding.[1][18]

Other innovative strategies include:

-

Tricomplex Inhibitors (e.g., RMC-9805): These molecules act as molecular glues, forming a ternary complex between the KRAS G12D protein and an immunophilin like Cyclophilin A, leading to the inhibition of downstream signaling.[3]

-

Targeted Protein Degraders (e.g., ASP3082): These chimeric molecules link a KRAS G12D-binding warhead to an E3 ligase ligand, hijacking the cell's ubiquitin-proteasome system to induce the degradation of the KRAS G12D protein.[14][19]

Quantitative Data Presentation

Table 1: Biochemical Assay Data for Select KRAS G12D Inhibitors

This table summarizes key biochemical parameters for compounds targeting KRAS G12D and other variants.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| MRTX1133 | KRAS G12D | Biochemical Binding | KD | 400 pM | [20][21] |

| KRAS WT | Biochemical Binding | KD | 2560 nM | [20][21] | |

| KRAS G12C | Biochemical Binding | KD | 2.35 nM | [20][21] | |

| KRAS G12V | Biochemical Binding | KD | 1.72 nM | [20][21] | |

| KRAS G12D | Nucleotide Exchange (TR-FRET) | IC50 | 0.14 nM | [20][22] | |

| KRAS WT | Nucleotide Exchange (TR-FRET) | IC50 | 5.37 nM | [20][22] | |

| KRAS G12C | Nucleotide Exchange (TR-FRET) | IC50 | 4.91 nM | [20][22] | |

| KRAS G12V | Nucleotide Exchange (TR-FRET) | IC50 | 7.64 nM | [20][22] | |

| KRpep-2d | KRAS G12D | Enzyme Inhibition | IC50 | 1.6 nM | [1] |

| AMG510 | KRAS G12C | Nucleotide Exchange (TR-FRET) | IC50 | 8.88 nM | [20] |

| KRAS G12D | Nucleotide Exchange (TR-FRET) | IC50 | >100 µM | [20] | |

| HRS-4642 | KRAS G12D | Binding Inhibition (SOS1) | IC50 | 1.1 nM | [23] |

| KRAS G12D | Binding Inhibition (RAF1) | IC50 | 2.1 nM | [23] |

Table 2: Cellular Assay Data for KRAS G12D Inhibitors

This table presents the cellular potency and target engagement of inhibitors in KRAS G12D mutant cell lines.

| Compound | Cell Line | Assay Type | Parameter | Value / Result | Reference |

| MRTX1133 | KRAS G12D cells | Target Engagement (CETSA) | EC50 | High Affinity | [20] |

| KRAS WT cells | Target Engagement (CETSA) | EC50 | Low Affinity | [20] | |

| Panc 04.03 Xenograft | pERK Inhibition | - | 62-74% inhibition | [24] | |

| HRS-4642 | AsPC-1 (G12D) | Cell Proliferation | IC50 | 2.3 nM | [23] |

| GP2d (G12D) | Cell Proliferation | IC50 | 3.5 nM | [23] | |

| H358 (G12C) | Cell Proliferation | IC50 | >10 µM | [23] | |

| ASP3082 | AsPC-1 (G12D) | Protein Degradation | DC50 | Potent Degradation | [19] |

Key Experimental Protocols

Detailed methodologies are crucial for the characterization of KRAS G12D inhibitors. Below are protocols for key cited experiments.

Biochemical Assays

SPR is used to measure the real-time binding kinetics and affinity of an inhibitor to the target protein.

-

Principle: An unlabeled protein (e.g., KRAS G12D) is immobilized on a sensor chip. A solution containing the inhibitor (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Methodology:

-

Immobilization: Covalently immobilize purified, GDP-loaded KRAS G12D protein onto a CM5 sensor chip via amine coupling.

-

Binding Analysis: Inject a series of increasing concentrations of the inhibitor over the immobilized KRAS G12D surface and a reference flow cell.

-

Data Collection: Monitor the association (as inhibitor binds) and dissociation (as buffer flows over) phases in real-time.

-

Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).[1][19]

-

This assay measures an inhibitor's ability to block the exchange of GDP for GTP.[21]

-

Principle: The assay measures the binding of a fluorescently labeled GTP analog (e.g., GTP-DY-647P1) to the KRAS protein. Inhibition of nucleotide exchange by a compound results in a decreased FRET signal.[15]

-

Methodology:

-

Reaction Mix: Prepare a reaction buffer containing purified KRAS G12D protein, the GEF protein (e.g., SOS1), and the test inhibitor at various concentrations.

-

Initiation: Initiate the exchange reaction by adding a fluorescently labeled, non-hydrolyzable GTP analog.

-

Incubation: Incubate the reaction at room temperature to allow for nucleotide exchange.

-

Detection: Measure the TR-FRET signal at specific time points. The signal is proportional to the amount of fluorescent GTP bound to KRAS.

-

Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[21][22]

-

Structural Biology

This technique provides high-resolution 3D structures of the KRAS G12D-inhibitor complex.[1]

-

Principle: A purified protein-ligand complex is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled.

-

Methodology:

-

Protein Expression and Purification: Express and purify KRAS G12D (residues 1-169, for example).

-

Complex Formation: Incubate the purified protein with a molar excess of the inhibitor and GDP to form a stable complex.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., using sitting-drop vapor diffusion) to obtain well-diffracting crystals of the complex.

-

Data Collection: Flash-cool a crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data, solve the phase problem (typically by molecular replacement using a known KRAS structure), and build and refine the atomic model of the KRAS G12D-inhibitor complex.[1][19][24]

-

Cellular Assays

CETSA is used to verify direct binding of an inhibitor to its target protein within intact cells.[20][21]

-

Principle: The binding of a ligand (inhibitor) generally increases the thermal stability of its target protein. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is quantified.

-

Methodology:

-

Cell Treatment: Incubate cultured cells (e.g., a KRAS G12D mutant cell line) with the test inhibitor or a vehicle control (DMSO) for a set period (e.g., 1-5 hours).[20]

-

Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). A single "pulse" temperature that provides a good assay window is often determined first.[20]

-

Cell Lysis: Lyse the cells to release proteins (e.g., by freeze-thaw cycles).

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Quantification: Quantify the amount of soluble KRAS G12D in the supernatant using methods like Western Blot or ELISA.

-

Analysis: Plot the amount of soluble KRAS G12D as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

References

- 1. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 6. KRAS G12D - My Cancer Genome [mycancergenome.org]

- 7. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic Coupling and Entropy Changes in KRAS G12D Mutation: Insights into Molecular Flexibility, Allostery and Function | Scilit [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dynamic conformational equilibria in the active states of KRAS and NRAS - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00233D [pubs.rsc.org]

- 13. jetir.org [jetir.org]

- 14. mdpi.com [mdpi.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. researchgate.net [researchgate.net]

- 17. Decoding KRAS dynamics: Exploring the impact of mutations and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biorxiv.org [biorxiv.org]

- 22. biorxiv.org [biorxiv.org]

- 23. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unlocking the Undruggable: A Technical Guide to Allosteric Inhibition of KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly the G12D mutation, has long been considered an intractable target in cancer therapy. Its smooth surface and high affinity for GTP have historically thwarted conventional drug discovery efforts. However, a new era of precision oncology is dawning with the advent of novel inhibitors that target allosteric binding sites on the KRAS G12D protein. This technical guide provides an in-depth exploration of these allosteric pockets, the inhibitors that bind them, and the experimental methodologies used to characterize these groundbreaking interactions.

The KRAS G12D Signaling Axis: A Persistent Driver of Cancer

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival. In its active, GTP-bound state, KRAS engages with a multitude of downstream effector proteins, most notably RAF, leading to the activation of the MAPK/ERK and PI3K/AKT signaling cascades. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving uncontrolled cell proliferation.

KRAS G12D as a Therapeutic Target in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Glycine-to-Aspartic Acid substitution at codon 12 (G12D) being a prevalent driver mutation in colorectal cancer (CRC), occurring in approximately 10-12% of cases.[1] Historically considered "undruggable," recent breakthroughs have led to the development of potent and selective inhibitors targeting KRAS G12D, heralding a new era of precision medicine for this patient population. This technical guide provides an in-depth overview of the KRAS G12D signaling axis in CRC, summarizes the landscape of emerging therapeutic strategies, presents key preclinical and clinical data, details relevant experimental protocols, and explores the mechanisms of therapeutic resistance.

The KRAS G12D Signaling Pathway in Colorectal Cancer

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, signal-transducing state.[2] This leads to aberrant activation of key effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are central to CRC pathogenesis.[2][3]

Oncogenic KRAS G12D signaling also modulates the tumor microenvironment, promoting immunosuppression by driving the infiltration of myeloid-derived suppressor cells (MDSCs) and reducing T-cell infiltration.[4] This is achieved, in part, through the repression of Interferon Regulatory Factor 2 (IRF2), leading to the activation of CXCL3–CXCR2 signaling in MDSCs.[4]

Therapeutic Strategies Targeting KRAS G12D

The challenge in targeting KRAS G12D lies in its lack of a deep hydrophobic pocket suitable for covalent inhibitors, unlike the G12C mutation.[5] However, recent advances have yielded several promising non-covalent strategies.

-

Direct Non-Covalent Inhibitors: These molecules bind to a region known as the switch-II pocket, stabilizing the KRAS G12D protein in an inactive conformation.[6] MRTX1133 is a leading example, demonstrating high affinity and selectivity for GDP-loaded KRAS G12D.[6][7] It effectively inhibits the protein-protein interactions necessary for downstream pathway activation.[8] Other inhibitors in clinical development include RMC-9805 and VS-7375.[9][10]

-

Proteolysis Targeting Chimeras (PROTACs): This approach uses heterobifunctional molecules to induce the selective degradation of the mutant KRAS G12D protein.[10] ARV-806 is a PROTAC degrader that has shown potent, selective degradation of KRAS G12D and robust anti-tumor activity in preclinical models.[10][11]

-

Pan-RAS Inhibitors: These inhibitors are designed to target all major RAS isoforms (KRAS, NRAS, HRAS) regardless of mutation type.[9] RMC-6236 is a pan-RAS inhibitor that has shown encouraging clinical efficacy in patients with KRAS G12X mutations, including those with CRC.[12]

-

Immunotherapies: Strategies include mRNA vaccines, such as mRNA-5671/V941, designed to elicit a T-cell response against multiple KRAS mutations, including G12D.[5][13]

Preclinical Data and Key Methodologies

Extensive preclinical studies have validated KRAS G12D as a druggable target in CRC. The inhibitor MRTX1133, in particular, has demonstrated potent and selective activity across various models.

Data Presentation: In Vitro Inhibitor Potency

| Compound | Target | Assay Type | Value | Cell Line / System | Reference |

| MRTX1133 | KRAS G12D | Binding Affinity (KD) | ~0.2 pM | GDP-loaded KRAS G12D | [6][7] |

| MRTX1133 | KRAS G12D | Biochemical IC50 | <2 nM | SOS1-catalyzed exchange | [6][7] |

| MRTX1133 | KRAS G12D | pERK Inhibition IC50 | 2 nM | AGS (Gastric) | [6][8] |

| MRTX1133 | KRAS G12D | Cell Viability IC50 | 6 nM | AGS (Gastric) | [6][8] |

| MRTX1133 | KRAS G12D | Cell Viability IC50 | 120 nM | LS513 (CRC) | [14] |

| MRTX1133 | KRAS G12D | Cell Viability IC50 | 5.7 µM | SNUC2B (CRC) | [14] |

Experimental Protocols

Protocol 1: Cell Viability Assay (2D Culture)

-

Cell Seeding: Plate human CRC cells harboring the KRAS G12D mutation (e.g., LS513, GP2d) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the KRAS G12D inhibitor (e.g., MRTX1133) in complete growth medium. Remove the old medium from the plates and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ERK Phosphorylation

-

Cell Treatment: Seed KRAS G12D mutant CRC cells in 6-well plates. Once they reach 70-80% confluency, treat them with the inhibitor at various concentrations for a specified time (e.g., 6 or 24 hours).[14]

-